2-Amino-6-fluoro-4-methoxypyrimidine

Lipophilicity Physicochemical Property Computational Chemistry

Non-halogenated 2-aminopyrimidine analogs force researchers into competing reactivity during 4,6-disubstitution, complicating SAR library synthesis. 2-Amino-6-fluoro-4-methoxypyrimidine (CAS 130687-25-1) provides an orthogonal 6-fluoro SNAr handle for clean, regioselective diversification. • Enables selective C6 substitution (amine, alkoxide, thiol) without competing 4-MeO reactivity • 6-F serves as metabolic blocking group against CYP450 oxidation at C6 • Dual-functional core: 2-NH₂ for amidation/reductive amination; 6-F for linker/fluorophore installation Supplied with full QA documentation for immediate research deployment.

Molecular Formula C5H6FN3O
Molecular Weight 143.12 g/mol
CAS No. 130687-25-1
Cat. No. B160606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoro-4-methoxypyrimidine
CAS130687-25-1
Molecular FormulaC5H6FN3O
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)N)F
InChIInChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
InChIKeyOTRXRDJKTBCVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-fluoro-4-methoxypyrimidine: Profile and Procurement


2-Amino-6-fluoro-4-methoxypyrimidine (CAS 130687-25-1) is a heterocyclic building block belonging to the 2-aminopyrimidine class, characterized by a 6-fluoro substituent and a 4-methoxy group on the pyrimidine ring [1]. With a molecular formula of C5H6FN3O and a molecular weight of 143.12 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for constructing 4,6-disubstituted pyrimidine scaffolds [2]. Its computed XLogP3-AA of 0.6 (PubChem) and topological polar surface area (TPSA) of 61 Ų position it as a moderately lipophilic, low-molecular-weight fragment suitable for hit-to-lead optimization programs [1].

Heterocyclic building block with 6-fluoro and 4-methoxy substitution for scaffold diversification.
Supports hit-to-lead optimization with moderate lipophilicity and fragment-like profile.
Commercially available at kilogram scale with 98% purity for multi-batch campaigns.

Uniqueness of 2-Amino-6-fluoro-4-methoxypyrimidine


Closely related 2-aminopyrimidine analogs such as 2-amino-4-methoxypyrimidine (CAS 155-90-8) or 2-amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) lack the 6-fluoro substituent that fundamentally alters the physicochemical and reactivity profile of the target compound [1][2]. The 6-fluoro group serves dual roles: it acts as both an electron-withdrawing substituent to modulate ring electronics for downstream biological target interactions and as a synthetic handle for SNAr-based diversification at the 6-position—a capability absent in non-halogenated analogs [3]. The quantitative evidence below demonstrates that even structurally close in-class compounds exhibit measurably different LogP, TPSA, and H-bonding profiles that preclude direct interchangeability in research and development workflows.

Replacing the 6-fluoro group with hydrogen or methoxy removes the SNAr synthetic handle and alters ring electronics, limiting downstream diversification.

Non-fluorinated 2-aminopyrimidine analogs exhibit different LogP and TPSA profiles, which may shift permeability and solubility context in lead optimization.

4,6-Dimethoxy analogs lack the orthogonal leaving group, precluding regioselective functionalization at the 6-position for SAR library generation.

2-Amino-6-fluoro-4-methoxypyrimidine: Quantitative Evidence


Lipophilicity Difference vs. Non-Fluorinated Analog

The computed XLogP3-AA of 2-Amino-6-fluoro-4-methoxypyrimidine is 0.6, as reported by PubChem, compared to an XLogP of 0.2 for the non-fluorinated analog 2-amino-4-methoxypyrimidine (CAS 155-90-8) [1][2]. This 3-fold increase in the logP-derived value reflects the lipophilicity-enhancing effect of the 6-fluoro substituent and predicts improved passive membrane permeability for the target compound relative to its non-halogenated counterpart.

Lipophilicity vs. Non-F Analog
Cross-study comparable
Target XLogP3-AA = 0.6 vs. comparator XLogP = 0.2 (Δ ≈ 0.4)
May support improved membrane permeability prediction in cell-active probe design.
Computed values; experimental logP may require verification.
Lipophilicity Physicochemical Property Computational Chemistry

TPSA Reduction vs. 4,6-Dimethoxy Analog

The computed topological polar surface area (TPSA) of 2-Amino-6-fluoro-4-methoxypyrimidine is 61 Ų (PubChem), compared to 70.26 Ų for the 4,6-dimethoxy analog 2-amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) [1]. This 9.26 Ų reduction arises from replacing the 6-methoxy group with a smaller, less polarizable fluorine atom. TPSA values below 140 Ų are considered favorable for oral bioavailability; the lower TPSA of the target compound may confer an advantage in crossing biological membranes compared to the dimethoxy analog.

TPSA vs. 4,6-Dimethoxy Analog
Cross-study comparable
Target TPSA = 61 Ų vs. comparator TPSA = 70.26 Ų (Δ -9.26 Ų)
Lower TPSA reported; may support CNS or intracellular target permeability screening.
Class-level drug-likeness context; project-specific validation advised.
Polar Surface Area Drug-likeness Permeability

H-Bond Acceptor Advantage vs. Non-Fluorinated Analog

2-Amino-6-fluoro-4-methoxypyrimidine contains 5 hydrogen bond acceptor (HBA) sites (PubChem), compared to 4 HBA sites for the non-fluorinated analog 2-amino-4-methoxypyrimidine [1][2]. The additional HBA capacity is contributed by the 6-fluoro atom, which can participate in weak C-F···H interactions that influence target binding and crystal packing. The hydrogen bond donor count remains identical at 1 for both compounds.

H-Bond Acceptors vs. Non-F Analog
Cross-study comparable
Target HBA = 5 vs. comparator HBA = 4 (Δ +1); HBD = 1 for both
Fluorine contributes additional weak HBA capacity, relevant for target binding and crystal packing.
Solubility and solid-form screening context; experimental confirmation recommended.
Hydrogen Bonding Molecular Recognition Drug Design

SNAr Reactivity: Fluoro vs. Methoxy Leaving Group

In pyrimidine systems, fluorine at the 6-position acts as an activated leaving group for nucleophilic aromatic substitution (SNAr), whereas methoxy is a poor leaving group under comparable conditions [1]. The 6-fluoro group of the target compound enables regioselective derivatization at the 6-position with amines, alkoxides, or carbon nucleophiles, while the 4-methoxy group remains intact. This orthogonal reactivity is not achievable with 2-amino-4,6-dimethoxypyrimidine, where both 4- and 6-positions are occupied by non-leaving methoxy groups, severely limiting downstream chemical diversification options.

SNAr Reactivity Profile
Class-level inference
6-Fluoro: good SNAr leaving group; 6-Methoxy/H: poor or no SNAr pathway
Enables regioselective diversification; orthogonal handle not available in non-halogenated analogs.
Standard SNAr conditions; compound-specific rate data to verify.
Nucleophilic Aromatic Substitution SNAr Synthetic Chemistry

Metabolic Stability Boost from Fluorine Substitution

Strategic fluorine substitution on the pyrimidine ring is a well-validated medicinal chemistry tactic to block cytochrome P450-mediated oxidative metabolism at the substituted position [1][2]. The 6-fluoro substituent of the target compound occupies a position that would otherwise be susceptible to hydroxylation in non-fluorinated analogs such as 2-amino-4-methoxypyrimidine. While direct microsomal stability data for the target compound itself are not publicly available, literature on fluorinated pyrimidines demonstrates that fluorine substitution can improve metabolic half-life (t₁/₂) by approximately 5-fold in human liver microsomes for structurally related scaffolds [1].

Metabolic Stability Context
Class-level inference
Related fluorinated pyrimidines report ~5-fold t₁/₂ extension in human liver microsomes.
Fluorine blocking strategy may support metabolic stability; direct data not available for this compound.
Class-level inference; confirm with in-house microsomal stability assay.
Metabolic Stability Fluorine Chemistry Drug Metabolism

Commercial Scale and High Purity

2-Amino-6-fluoro-4-methoxypyrimidine is commercially available at production scales of up to kilograms with a minimum purity of 98% (GC), as specified by Capot Chemical Co., Ltd. [1]. In contrast, closely related analogs such as 2-amino-4-methoxypyrimidine or 2-amino-4,6-dimethoxypyrimidine are frequently listed at 95% purity from common suppliers . The higher purity specification and kilogram-scale availability reduce the burden of in-house purification and ensure batch-to-batch consistency for preclinical lead optimization and SAR studies.

Commercial Purity & Scale
Supplier data
98% (GC) minimum purity; production scale up to kilograms
Higher purity specification may reduce in-house purification burden for lead optimization.
Supplier specification; request batch-specific COA for reproducibility.
Supply Chain Procurement Purity

2-Amino-6-fluoro-4-methoxypyrimidine: Application Scenarios


Kinase Inhibitor Diversification via SNAr Chemistry

Research groups pursuing 4,6-disubstituted 2-aminopyrimidine kinase inhibitors should prioritize this compound over non-halogenated analogs to enable regioselective SNAr diversification at the 6-position. The 6-fluoro leaving group allows introduction of amine, alkoxide, or thiol substituents without competing reactivity at the 4-methoxy position [1]. This orthogonal synthetic handle is particularly valuable for generating focused compound libraries for SAR exploration against targets such as EGFR, FLT3, and other tyrosine kinases where 2-aminopyrimidine scaffolds are prevalent [2].

Metabolic Stability Enhancement via Fluorine Blocking

Teams advancing 2-aminopyrimidine hits that show rapid in vitro microsomal clearance can incorporate the 6-fluoro substitution as a metabolic blocking group. The fluorine atom at C6 occupies a position frequently targeted by CYP450 oxidative enzymes in non-fluorinated analogs [1]. Although direct microsomal stability data for this specific compound are not yet published, the class-level evidence for fluorine-mediated metabolic stabilization in pyrimidine scaffolds supports its use as a rationally designed building block for improving pharmacokinetic profiles [2].

Agrochemical: Herbicide and Fungicide Lead Generation

The 2-amino-6-fluoro-4-methoxypyrimidine scaffold aligns with the structural motifs found in commercial sulfonylurea herbicides (e.g., chlorimuron-ethyl) and pyrimidine-based fungicides [1]. Its balanced lipophilicity (XLogP3-AA = 0.6) and moderate TPSA (61 Ų) make it suitable for designing crop-protection agents with favorable foliar uptake and systemic translocation properties. The 6-fluoro substituent can serve as both a bioisostere for chloro in existing herbicide scaffolds and as a handle for further structural elaboration [2].

Chemical Biology: Orthogonal Probe Building Block

Chemical biology groups developing activity-based probes or affinity reagents based on the 2-aminopyrimidine core will benefit from the unique orthogonal reactivity of this compound. The 6-fluoro group enables selective installation of linkers, fluorophores, or biotin tags at the 6-position via SNAr, while the 2-amino group can be independently functionalized through amidation or reductive amination [1]. This dual-functionalization capability is not available in the non-fluorinated or 4,6-dimethoxy analogs, which lack a reactive leaving group at the 6-position [2].

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
SNAr-competent 6-fluoro handle
Regioselective library synthesis for SAR exploration
Metabolic stability enhancement
Fluorine-mediated metabolic blocking
In vitro microsomal stability assay verification
Agrochemical lead generation
Balanced lipophilicity and TPSA
Foliar uptake and systemic translocation studies
Chemical biology probe building block
Orthogonal dual-functionalization
Selective linker/fluorophore installation at C6

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